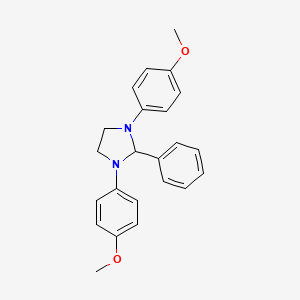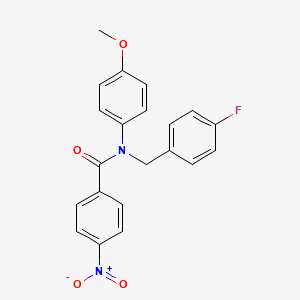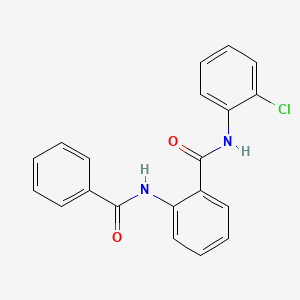![molecular formula C19H14Cl2N2OS B3458340 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide](/img/structure/B3458340.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide
説明
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide, also known as CTX-0294885, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, which may contribute to its anti-inflammatory effects. Furthermore, it has been demonstrated to reduce neuropathic pain by inhibiting the activity of voltage-gated sodium channels.
実験室実験の利点と制限
One of the advantages of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide is its broad-spectrum activity against multiple diseases, which makes it a promising candidate for drug development. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide is its relatively low potency, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide. One area of interest is the development of more potent analogs of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide and its potential targets. Furthermore, preclinical studies are needed to evaluate the safety and efficacy of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide in animal models before clinical trials can be conducted.
科学的研究の応用
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have analgesic effects by reducing neuropathic pain in animal models.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-16-7-3-1-5-13(16)9-10-18(24)23-19-22-12-15(25-19)11-14-6-2-4-8-17(14)21/h1-10,12H,11H2,(H,22,23,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMQHYRKCXUTR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3458268.png)
![3-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B3458289.png)
![4-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3458293.png)

![5,5'-[1,4-phenylenebis(oxy)]bis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3458302.png)


![N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B3458320.png)
![dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate](/img/structure/B3458325.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3458335.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B3458342.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3458345.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3458354.png)